molecular formula C17H14N2O3 B2767062 Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate CAS No. 478081-20-8

Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate

Cat. No.: B2767062
CAS No.: 478081-20-8
M. Wt: 294.31
InChI Key: LJABWLNFWOEELA-UHFFFAOYSA-N
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Description

Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.31 g/mol . This compound is characterized by the presence of a cyanopyridoindole moiety linked to an ethyl acetate group through an ether linkage. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyanopyridoindole moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the cyanopyridoindole core with an ethyl acetate group, providing distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-21-17(20)11-22-12-6-7-13-14(10-18)15-5-3-4-8-19(15)16(13)9-12/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJABWLNFWOEELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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